molecular formula C19H17ClN4O B2895218 N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954773-84-3

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2895218
CAS RN: 954773-84-3
M. Wt: 352.82
InChI Key: ACJPKQOVEXRSRH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization: Research has shown that compounds with similar structural elements, such as triazole derivatives, have been synthesized and characterized, emphasizing their potential in various chemical synthesis applications. These studies often focus on developing novel synthetic pathways and understanding the structural characteristics of these compounds through techniques like X-ray diffraction and spectroscopy (Dalai et al., 2008; Özer et al., 2009).

Antitumor and Antimicrobial Activities

  • Antitumor Activity

    Certain derivatives with structural similarities have demonstrated distinct inhibitory capacities against cancer cell proliferation, indicating the potential of these compounds in the development of novel anticancer agents (Ji et al., 2018; Lu et al., 2020; Rahmouni et al., 2016).

  • Antimicrobial Activity

    Synthesized compounds with triazole and other related functionalities have been evaluated for their antimicrobial properties, showing significant activity against various microorganisms. This suggests the potential use of these compounds in creating new antimicrobial agents to combat resistant strains (Limban et al., 2011; Bektaş et al., 2007).

Chemical Properties and Interactions

  • Chemical Properties Analysis: Studies on compounds with related structures have delved into understanding their chemical properties and interactions, such as hydrogen bonding patterns and crystal structures, which are crucial for designing compounds with desired physical and chemical properties (Kubicki et al., 2000).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-12-15(20)8-5-9-16(12)21-19(25)17-18(13-10-11-13)24(23-22-17)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPKQOVEXRSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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